Fmoc-N-Me-Phe-OH

Beschreibung

Overview of Fmoc-Protecting Group Strategy in Peptide Synthesis

The synthesis of peptides is a stepwise process that requires the temporary masking of reactive functional groups to ensure the correct amino acid sequence. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). numberanalytics.combachem.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. americanpeptidesociety.org This orthogonality to the acid-labile side-chain protecting groups allows for the selective deprotection and elongation of the peptide chain without compromising the integrity of the side chains. numberanalytics.comslideshare.net The Fmoc-SPPS strategy is favored for its mild reaction conditions, which minimize side reactions and are compatible with a wide range of amino acid derivatives, including the N-methylated variants. bachem.comamericanpeptidesociety.org

Research Landscape of Fmoc-N-Me-Phe-OH within Bioactive Peptide Design

This compound is a key building block for researchers aiming to leverage the benefits of N-methylation within a peptide sequence. chemimpex.com Its use allows for the precise incorporation of an N-methylated phenylalanine residue at any desired position in a peptide chain during Fmoc-SPPS. sigmaaldrich.comsigmaaldrich.com This strategic placement can be critical for modulating the biological activity of peptides. For instance, the introduction of N-methylphenylalanine has been explored in the development of enzyme inhibitors, antimicrobial peptides, and neuroactive peptides. ambeed.comacs.org Research has shown that peptides incorporating N-methyl-phenylalanine can exhibit enhanced metabolic stability and, in some cases, improved cell permeability, including the ability to cross the blood-brain barrier. peptide.comacs.org The ability to create peptides with these enhanced properties makes this compound a valuable reagent in the design of novel therapeutics and research tools. chemimpex.comchemimpex.com

Structure

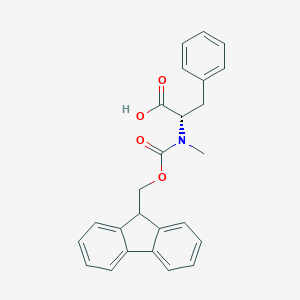

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBROUWPNYVBLFO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77128-73-5 | |

| Record name | (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of Fmoc N Me Phe Oh

The utility of Fmoc-N-Me-Phe-OH in peptide synthesis is underpinned by its distinct physicochemical properties.

| Property | Value | Source(s) |

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-phenylalanine | chemicalbook.comnih.gov |

| Synonyms | Fmoc-N-methyl-L-phenylalanine, Fmoc-MePhe-OH | chemicalbook.comnih.gov |

| CAS Number | 77128-73-5 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C25H23NO4 | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 401.45 g/mol | sigmaaldrich.comchemicalbook.com |

| Appearance | White to off-white powder | chemimpex.comchemicalbook.com |

| Melting Point | 128 - 136 °C | chemimpex.comchemicalbook.com |

| Solubility | Soluble in DMF | chemicalbook.com |

| Optical Rotation | [α]20/D −55.0±3°, c = 1% in DMF | sigmaaldrich.comchemicalbook.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comchemicalbook.com |

Applications in Research and Development

Incorporation into Bioactive Peptides and Impact on Structure-Activity Relationships

The incorporation of this compound into peptide sequences allows researchers to systematically study the impact of N-methylation on a peptide's structure and function, a key aspect of structure-activity relationship (SAR) studies. scielo.org.mx By replacing a standard phenylalanine residue with its N-methylated counterpart, scientists can probe the role of backbone conformation and hydrogen bonding in molecular recognition and biological activity.

For example, a study on H-Phe-Phe-NH2 analogues, which have high affinity to the substance P 1–7 binding site, utilized this compound to create methylated versions of the dipeptide. acs.org The resulting analogues, while showing slightly lower affinity in some cases, provided valuable insights into the structural requirements for binding. One analogue maintained a similar high affinity, demonstrating that N-methylation can be a viable strategy for improving pharmacokinetic properties without sacrificing biological activity. acs.org

Furthermore, research into inhibitors of amyloid-β (Aβ) fibrillogenesis, a key pathological feature of Alzheimer's disease, has shown that incorporating N-methylated amino acids can prevent peptide aggregation. scielo.org.mx The use of building blocks like this compound is central to synthesizing such modified peptides to investigate their therapeutic potential.

Engineering of Peptoid Structures Utilizing N-Methylated Phenylalanine Analogs

Comparison of Self-Assembly Behavior between Fmoc-Phe and Peptoid Derivatives

Fluorenylmethoxycarbonyl-protected phenylalanine (Fmoc-Phe) is a well-established low molecular weight hydrogelator known for its ability to undergo spontaneous self-assembly in aqueous solutions, typically forming one-dimensional (1D) fibril networks researchgate.neta-z.luepa.govfrontiersin.orgmdpi.comreading.ac.uk. These fibrils are stabilized by a combination of unidirectional hydrogen bonding, primarily involving the carbamate (B1207046) group of the Fmoc moiety, and parallel π–π interactions between the Fmoc groups and the phenylalanine side chains researchgate.neta-z.luepa.gov. This specific arrangement of intermolecular forces dictates the linear growth of these structures.

In contrast, Fmoc-protected peptoid derivatives, such as those derived from N-benzyl glycine, exhibit markedly different self-assembly behaviors researchgate.neta-z.luepa.gov. Peptoids, which are peptidomimetics where side chains are attached to the backbone nitrogen atom instead of the alpha-carbon, possess altered hydrogen bonding capabilities and distinct side chain presentation geometries compared to their amino acid counterparts nih.gov. These modifications, including the potential for N-methylation, disrupt the specific hydrogen bonding patterns that favor 1D growth in Fmoc-Phe researchgate.neta-z.lu. Consequently, Fmoc-protected peptoid analogs preferentially assemble into two-dimensional (2D) nano- and microsheets, which can further organize into crystalline states researchgate.neta-z.luepa.gov. This shift towards 2D architectures is attributed to a reduced reliance on carbamate-mediated hydrogen bonding and an increased emphasis on π–π interactions, which facilitate broader, planar assembly researchgate.neta-z.luepa.gov.

Table 1: Comparative Self-Assembly Behavior

| Compound Type | Primary Assembly Morphology | Stabilizing Interactions | Reference(s) |

| Fmoc-Phenylalanine (Fmoc-Phe) | One-dimensional (1D) fibrils | Unidirectional hydrogen bonding (carbamate), π–π interactions (Fmoc, side chain) | researchgate.neta-z.luepa.govfrontiersin.org |

| Fmoc-Protected Peptoid Analogs | Two-dimensional (2D) sheets | Primarily π–π interactions; altered hydrogen bonding (reduced carbamate involvement) | researchgate.neta-z.luepa.gov |

Design Principles for Two-Dimensional Supramolecular Materials from Peptoids

The development of sequence-defined synthetic polymers has opened new avenues for creating ordered 2D organic nanomaterials through supramolecular assembly peptoids.orgacs.org. Peptoids, as a class of bioinspired heteropolymers, are particularly amenable to this approach due to their precise control over backbone length and monomer sequence peptoids.orgacs.org. The design of 2D supramolecular materials from peptoids hinges on several key principles:

Sequence Control: The ability to precisely define the sequence of monomers is paramount. This allows for the rational placement of functional groups that dictate the assembly process and the final material structure peptoids.orgacs.org.

Side-Chain Interactions: Unlike peptides, peptoids lack backbone chirality and backbone hydrogen-bond donors. This shifts the primary driving force for self-assembly to side-chain–side-chain interactions, which can include hydrophobic effects, electrostatic interactions, and π–π stacking peptoids.orgacs.org. For instance, alternating hydrophobic and ionic monomers can promote the formation of highly ordered, free-floating nanosheets acs.org.

Conformational Rigidity and Presentation: Introducing conformational constraints or altering the presentation geometry of side chains, as seen in N-methylated derivatives or other peptoid modifications, can significantly influence the assembly pathway, favoring planar arrangements over linear ones researchgate.neta-z.lupeptoids.org. The absence of backbone hydrogen bonds from the amide NH in peptoids, for example, redirects intermolecular forces, often favoring 2D growth researchgate.neta-z.lu.

Interface-Catalyzed Assembly: Some peptoid-based 2D materials form via an interface-catalyzed monolayer collapse mechanism, where peptoid chains first assemble into ordered monolayers at an interface before buckling into stable bilayer structures acs.org.

These design principles allow for the creation of protein-like architectures with tunable properties, bridging the gap between traditional synthetic polymers and the intricate structures found in nature. Building blocks like this compound, or similar N-methylated Fmoc amino acid derivatives, can be incorporated to fine-tune these self-assembly processes by altering hydrogen bonding patterns and steric factors, thereby influencing the dimensionality and stability of the resulting supramolecular materials.

Structure Activity Relationship Sar Studies Incorporating Fmoc N Me Phe Oh

Influence of N-Methylation on Biological Activity and Potency

The introduction of an N-methyl group to the peptide backbone, a modification facilitated by building blocks like Fmoc-N-Me-Phe-OH, can profoundly alter the biological activity and potency of peptides. This alteration stems from the dual effects of steric hindrance and the removal of a hydrogen bond donor, which can either enhance or diminish the peptide's interaction with its biological target. nih.govprismbiolab.com

Comprehensive N-Methyl Scanning for Activity Optimization

Systematic N-methyl scanning, where each amino acid residue in a peptide sequence is sequentially replaced by its N-methylated counterpart, is a powerful strategy for optimizing biological activity. tandfonline.comnih.govnih.gov This comprehensive approach allows researchers to pinpoint positions where N-methylation is beneficial, detrimental, or neutral to the peptide's function. nih.gov

For instance, a study on the 20-residue peptide inhibitor R1, which targets the apical membrane antigen 1 (AMA1) of the malaria parasite Plasmodium falciparum, demonstrated the effectiveness of this technique. A comprehensive N-methyl scan of the R1 peptide revealed that the inclusion of a single N-methyl group could dramatically increase its affinity for AMA1, leading to enhanced bioactivity. nih.govnih.gov Further N-methylation at multiple sites within the R1 peptide resulted in even greater improvements in these properties. nih.govnih.gov This highlights how strategic N-methylation can be a powerful tool for the simultaneous optimization of multiple parameters of a lead peptide. nih.govnih.gov

However, the effects of N-methylation are highly context-dependent. In another study involving melanocortin peptides, N-methylation of active backbone cyclic peptides led to a reduction in biological activity and selectivity across all analyzed receptors. nih.gov This suggests that N-methylation can sometimes destabilize the active conformation or stabilize an inactive one, rendering the peptide biologically inert. nih.gov

The following table summarizes findings from a study on the N-methylation of the R1 peptide.

| Peptide | Modification | Relative Affinity (vs. R1) | Proteolytic Stability (t1/2 in min) |

| R1 | Unmodified | 1.0 | < 5 |

| N-Me-Phe4-R1 | Single N-methylation | 10.2 | > 120 |

| N-Me-Phe10-R1 | Single N-methylation | 0.8 | 60 |

| Di-N-Me-R1 | Double N-methylation | 15.5 | > 180 |

Effects on Receptor Selectivity and Binding Affinity

N-methylation can significantly influence a peptide's binding affinity and selectivity for its target receptor. nih.govacs.org By altering the peptide's conformational flexibility and hydrogen bonding capacity, N-methylation can fine-tune its interaction with different receptor subtypes. researchgate.net

In some cases, N-methylation leads to a decrease in binding affinity. sci-hub.se However, strategic placement of N-methyl groups can also enhance affinity and, crucially, improve selectivity. researchgate.net For example, N-methylation of cyclic RGD peptides and dermorphin (B549996) analogs has been shown to result in more potent compounds. nih.gov A designed approach of sequentially N-methylating only the externally oriented amide bonds of an unselective cyclic peptide integrin ligand resulted in a significant enhancement in selectivity among different integrin receptor subtypes. researchgate.net

Research on RNA-binding peptides has also demonstrated the power of N-methylation. In a study targeting the HIV-1 frameshift-stimulating RNA, N-methylation enhanced the compound's affinity by as much as 100-fold and improved selectivity relative to tRNA by 6- to 65-fold. acs.org Surface plasmon resonance studies revealed that this increase in affinity was due to a faster association rate (k_a) with little change in the dissociation rate (k_d), suggesting that N-methylation pre-organizes the peptide into a conformation favorable for binding. acs.org

Impact on Pharmacokinetic Properties

A major hurdle in the development of peptide-based therapeutics is their poor pharmacokinetic profile, characterized by low metabolic stability and poor cell permeability. The incorporation of N-methylated residues like this compound is a key strategy to address these challenges. nih.govacs.org

Enhanced Metabolic Stability of N-Methylated Peptides

N-methylation of the peptide backbone provides steric hindrance that protects the adjacent peptide bonds from enzymatic degradation by proteases. acs.orgmerckmillipore.com This modification can render the peptide less recognizable to peptidases, thereby increasing its metabolic stability and in vivo half-life. tandfonline.commdpi.com

Studies have shown that even a single N-methylation can significantly improve metabolic stability. For example, N-methylation of an isoleucine residue in an endothelin receptor antagonist increased its half-life in rat intestinal perfusate from 10.6 minutes to 538 minutes. mdpi.com Similarly, N-methylated analogs of the antimicrobial peptide Anoplin showed increased resistance to proteolytic degradation. bohrium.com In some instances, N-methylation of an amide bond adjacent to the cleavage site can confer even greater resistance to enzymatic degradation than methylation at the cleavage site itself. mdpi.com

Improved Cell Permeability and Bioavailability

N-methylation can enhance a peptide's cell permeability and oral bioavailability by reducing its hydrogen bond donating capacity and increasing its lipophilicity. acs.orgsci-hub.sepnas.org This modification helps to mask the polar amide groups, facilitating the peptide's passage across cell membranes. prismbiolab.com

The effect of N-methylation on permeability has been demonstrated in various studies. For example, backbone methylation of H-Phe-Phe-NH2 analogues significantly increased their cell permeability. acs.org A study of a series of cyclic hexapeptides showed that while there was no direct correlation between the number of N-methyl groups and permeability, certain positions of N-methylation led to high permeability. acs.org One highly permeable cyclic hexapeptide with three N-methyl groups showed an oral bioavailability of 28% in rats. nih.gov The successful use of N-methylation to improve oral bioavailability is also exemplified by somatostatin (B550006) analogs. tandfonline.comacs.org

The table below illustrates the impact of N-methylation on the permeability of cyclic hexapeptides.

| Peptide | Number of N-Methyl Groups | Caco-2 Permeability (Papp x 10^-6 cm/s) |

| Parent Peptide | 0 | < 1 |

| Analog 1 | 2 | 12.5 |

| Analog 2 | 3 | 15.2 |

| Analog 3 | 4 | 0.8 |

| Analog 4 | 5 | 1.5 |

Conformational Landscape and Structure-Activity Correlations

N-methylation significantly alters the conformational landscape of a peptide by restricting its flexibility and influencing the equilibrium between different conformational states. nih.govnih.govacs.org The N-methyl group can favor a cis or trans amide bond conformation, thereby pre-organizing the peptide into a specific three-dimensional structure. mdpi.com

This conformational restriction can be a double-edged sword. On one hand, it can lock the peptide into its bioactive conformation, leading to enhanced activity and selectivity due to a reduced entropic loss upon binding. tandfonline.comchemrxiv.org On the other hand, if the constrained conformation is not the one recognized by the receptor, N-methylation can lead to a loss of activity. nih.gov

Understanding the relationship between N-methylation, conformation, and biological activity is crucial for the rational design of peptide drugs. nih.govacs.org Computational methods, in conjunction with experimental techniques like NMR, are employed to explore the conformational space of N-methylated peptides and correlate specific conformations with observed activities. researchgate.net For example, conformational and docking studies of N-methylated integrin ligands suggested that the observed enhancement in receptor selectivity was primarily due to reduced backbone flexibility. researchgate.net

Rationalization of SAR through Plausible Binding Conformations

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation to bind to its target. The incorporation of this compound is a key strategy to constrain the peptide backbone, thereby influencing its binding conformation.

N-methylation restricts the available conformational space, often favoring specific secondary structures like β- or γ-turns. nih.gov In other cases, it can lead to a more extended conformation. In a detailed SAR study of almiramide, a peptide with anti-parasitic properties, a systematic N-methyl scan was performed. nih.gov The results indicated that the position of the N-methyl group was critical for activity. The introduction of an N-methyl group on the phenylalanine residue, using this compound in the synthesis, was one of several modifications tested to probe the conformational requirements for activity. nih.govmdpi.com The study suggested that the loss of activity in some N-methylated analogs could be due to unfavorable conformational changes or the disruption of hydrogen bonding networks crucial for forming a multimeric active structure. mdpi.com

Conversely, in other contexts, this conformational restriction can be highly beneficial. In the development of constrained H-Phe-Phe-NH2 analogues, N-methylation was employed to rigidify the peptide backbone. acs.org This strategy led to the generation of ligands with high affinity for the substance P 1–7 binding site, demonstrating that a pre-organized, rigid conformation can be advantageous for receptor binding. acs.org The SAR for these analogues was rationalized by proposing a plausible binding pose that high-affinity ligands could adopt, a conformation stabilized by the N-methylation. acs.org

A study on melanocortin receptor (MC4R) agonists found that N-methylation of active backbone cyclic peptides, including the incorporation of N-Me-Phe, resulted in reduced biological activity. nih.gov This suggests that for this particular receptor and peptide scaffold, N-methylation destabilized the required active conformation or stabilized an inactive one. nih.gov These findings underscore that the utility of incorporating this compound is highly context-dependent, and its effect on activity must be rationalized through an understanding of the resulting binding conformation.

Table 1: Effect of N-Methylation on the Biological Activity of Peptide Analogues This table is representative and illustrates findings discussed in the text.

| Parent Peptide Sequence | Modification | Observed Activity Change | Plausible Conformational Rationale | Reference |

|---|---|---|---|---|

| Almiramide Analogue | N-methylation at Phe | Activity dependent on position | Altered ability to form extended or turn conformers; potential disruption of intermolecular H-bonds. | mdpi.comnih.gov |

| H-Phe-Phe-NH2 | N-methylation at Phe | Increased binding affinity | Rigidification of the backbone, stabilizing the required binding conformation. | acs.org |

| c[Phe-D-Phe-Arg-Trp-Gly] | N-methylation at Phe | Reduced receptor activation | Destabilization of the active conformation or stabilization of an inactive one. | nih.gov |

Computational Modeling and Density Functional Theory (DFT) Studies for Conformational Analysis

To elucidate the conformational changes induced by N-methylation, researchers heavily rely on computational methods, including molecular mechanics and Density Functional Theory (DFT). researchgate.net These tools allow for the exploration of the potential energy surface of a peptide, predicting the most stable conformations and rationalizing the observed biological activities. researchgate.netmdpi.com

The conformational preferences of N-methylated amino acids are influenced by increased steric hindrance and the absence of the N-H bond for hydrogen bonding. csic.es Computational analysis of N'-methyl amides of N-acetyl-N-methyl-alanine highlighted that repulsive steric interactions between the N-methyl group and a carbonyl oxygen can abolish low-energy conformers, such as the β-conformer, that are accessible to non-methylated counterparts. nih.gov This type of specific, localized conformational impact is a key driver for the broader changes in a peptide's secondary structure.

In the study of almiramide analogs, a combination of computational and NMR spectroscopic methods was employed to analyze the conformation of sugar-peptide hybrids. nih.gov This combined approach identified a potential bent structure, evidenced by a characteristic Nuclear Overhauser Effect (NOE) correlation between a phenylalanine N-methyl group and a proton on an adjacent residue. nih.gov Such studies demonstrate the power of integrating computational models with experimental data to build a comprehensive picture of the peptide's structure.

Table 2: Summary of Computational Findings on N-Methylation This table summarizes general findings from computational studies on N-methylated peptides.

| Computational Method | Focus of Study | Key Finding | Implication for SAR | Reference |

|---|---|---|---|---|

| DFT / Molecular Mechanics | Conformational preferences of N-methylated residues | Repulsive steric interactions can eliminate low-energy conformations (e.g., β-conformers). | N-methylation restricts conformational freedom, which can either favor or prevent the adoption of a bioactive conformation. | csic.esnih.gov |

| NMR Spectroscopy & Computational Modeling | 3D structure of N-methylated peptides | Can identify specific through-space interactions (e.g., NOEs) that define a bent or turn structure. | Provides experimental validation for computationally derived models of the peptide's bioactive conformation. | nih.gov |

| QSAR Modeling | Correlation of structural features with biological activity | Develops predictive models to explain how modifications (e.g., at Phe) impact potency. | Guides rational design of new peptide analogues by predicting the effect of specific structural changes. | mdpi.com |

Advanced Applications in Therapeutic and Biochemical Research

Protein Interaction Studies and Biomolecule Design

Modifying Proteins and Peptides for Functional Studies

Fmoc-N-Me-Phe-OH serves as a crucial component in solid-phase peptide synthesis (SPPS) for creating peptides with tailored functionalities. The N-methylation of amino acids, including phenylalanine, is a key strategy employed to enhance the metabolic stability of peptides, rendering them more resistant to proteolytic degradation by enzymes. mdpi.comresearchgate.netchemimpex.com This increased stability is vital for peptides intended for therapeutic use or for detailed functional studies where prolonged activity is required. Furthermore, N-methylation can influence the conformational landscape of peptides, potentially inducing specific secondary structures or increasing conformational rigidity, which can be leveraged to study structure-activity relationships. researchgate.netnih.govacs.org For instance, N-methylation has been shown to nucleate β-sheet conformations in linear peptides, a structural motif important in various biological processes. sigmaaldrich.com Research utilizing this compound and other N-methylated amino acids contributes to the design of novel peptides for investigating protein interactions and enzyme activities, providing insights into biological pathways and molecular mechanisms. chemimpex.com

Bioconjugation Techniques and Functionalized Biomaterials

Attachment of Peptides to Biomolecules for Targeted Delivery

This compound is instrumental in the synthesis of peptides designed for bioconjugation, enabling their attachment to other biomolecules or drug payloads for targeted delivery systems. chemimpex.com Notably, peptides rich in N-methyl phenylalanine (NMePhe) have emerged as promising blood-brain barrier (BBB) shuttle candidates. mdpi.comnih.govtesisenred.netresearchgate.net These N-methylated peptides can efficiently cross the BBB via passive diffusion, facilitating the transport of otherwise impermeable drugs into the brain. mdpi.com Research has shown that N-methylated peptides can carry various drugs, such as L-dopa and GABA, across the BBB, demonstrating their potential as versatile carriers for neurological therapeutics. mdpi.com For instance, N-methylated analogues of phenylalanine-containing peptides have exhibited improved permeability and stability compared to their non-methylated counterparts, with some showing moderate apparent permeability (Papp) values in the range of 0.58 to 1.5 x 10-6 cm/s in in vitro BBB models. ub.eduacs.org The use of SPPS with this compound is a standard method for constructing these peptide-drug conjugates and shuttle systems. mdpi.comnih.gov

Creation of Functionalized Materials for Sensors and Drug Delivery Systems

The Fmoc protecting group, in conjunction with amino acids like phenylalanine, is a well-established motif for creating self-assembling peptide-based hydrogels. mdpi.comnih.govbeilstein-journals.orgacs.org While Fmoc-Phe-OH is frequently cited in this context, the principles extend to N-methylated derivatives, where N-methylation can further influence the self-assembly kinetics, mechanical strength, and stability of these hydrogel networks. mdpi.comacs.org These peptide hydrogels serve as advanced biomaterials for drug delivery systems, capable of encapsulating and controllably releasing therapeutic agents. mdpi.comnih.govbeilstein-journals.orgrsc.org The N-methylation can enhance the stability and bioavailability of the incorporated drugs, contributing to more effective and sustained therapeutic outcomes. mdpi.comresearchgate.net Furthermore, the inherent biocompatibility and biodegradability of peptide-based hydrogels make them attractive for various biomedical applications, including tissue engineering and regenerative medicine. mdpi.commdpi.comnih.gov

Compound List

this compound

N-Fmoc-N-methyl-L-phenylalanine

Fmoc-N-methyl-L-phenylalanine

Fmoc-N-Me-L-Phe-OH

Fmoc-N-Me-D-Phe-OH

N-methyl phenylalanine (NMePhe)

Fmoc-Phe-OH

Fmoc-N-Me-Phe(4-COOtBu)-OH

Fmoc-Phe-Ser[Psi(Me,Me)Pro]-OH

Fmoc-Phe-Thr[Psi(Me,Me)Pro]-OH

N-methyl-L-phenylalanine

N-methyl-D-phenylalanine

Fmoc-Lys

Fmoc-Aspartic acid

Fmoc-Phe-Phe

Fmoc-F5-Phe-OH

Fmoc-3-F-Phe-OH

Fmoc-Trp(Boc)-OH

Fmoc-Lys(Tfa)-OH

Fmoc-N-Me-Val-OH

Fmoc-N-Me-Ala-OH

Fmoc-N-Me-Leu-OH

Fmoc-N-Me-Ile-OH

Fmoc-N-Me-Met-OH

Fmoc-N-Me-D-Phe(3-CN)-OH

Ac-N-MePhe-(N-MePhe)3-CONH2

Cha-(N-MePhe)3-CONH2

2Nal-(N-MePhe)3-CONH2

N-Me-Phe-Phe-NH2

Fmoc-Phe(CF2PO3H2)-OH (Fmoc-F2Pmp-OH)

Fmoc-N-Me-Ser(tBu)-OH

Fmoc-MeAla-OH

Fmoc-His(1-Me)-OH

Fmoc-His(3-Me)-OH

Fmoc-Lys(Pg)-OH

Fmoc-Phe(pNO2)-OH

Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe)

Fmoc-3-F-phenylalanine (Fmoc-3-F-Phe)

Fmoc-Trp(Boc)-OH

Fmoc-Lys(Tfa)-OH

Fmoc-Lys(Pg)-OH

Fmoc-Phe-DAP

Fmoc-3F-Phe-DAP

Fmoc-F5-Phe-DAP

Fmoc-Phe-OH/OTE-D-Phe

Fmoc-lysine

Fmoc-aspartic acid

Fmoc-phenylalanine (Fmoc-F)

Fmoc-tryptophan

Fmoc-methionine

Fmoc-tyrosine

Fmoc-phenylalanine and Fmoc-leucine

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure and identifying functional groups within Fmoc-N-Me-Phe-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of this compound. Both proton (¹H) and carbon (¹³C) NMR provide detailed information about the chemical environment of each atom. The presence of the N-methyl group, the Fmoc moiety, and the phenylalanine side chain can be definitively identified through characteristic chemical shifts and coupling patterns.

In N-methylated amino acids, the ¹H NMR spectrum typically shows a distinct singlet for the N-methyl protons, usually appearing in the range of δ 2.8-3.5 ppm, depending on the surrounding chemical environment and solvent acs.orgacs.orgmq.edu.aunih.gov. The Fmoc group's characteristic signals include those for the methylene (B1212753) (CH₂) and methine (CH) protons of the fluorenyl ring system, often observed around δ 4.2-4.5 ppm and δ 4.4-4.5 ppm, respectively, along with the aromatic protons of the fluorenyl moiety . The α-proton (CH) of the phenylalanine residue typically resonates in the δ 4.5-5.0 ppm range, influenced by the N-methylation and the carboxylic acid group. The phenyl ring protons of the phenylalanine side chain are generally observed in the aromatic region (δ 7.1-7.4 ppm) acs.org. ¹³C NMR further complements structural analysis by providing signals for all unique carbon atoms, including the carbonyl carbons of the Fmoc group and the carboxylic acid, as well as the aliphatic and aromatic carbons of the phenylalanine and fluorenyl moieties acs.org.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Structures

| Proton Type | This compound (Expected/Related) | Source(s) |

| Fmoc CH₂ | ~4.2-4.5 | |

| Fmoc CH | ~4.4-4.5 | |

| N-CH₃ | ~2.8-3.0 | acs.orgmq.edu.au |

| α-CH | ~4.5-5.0 | acs.org |

| Phenyl (side chain) | ~7.1-7.4 | acs.org |

| Fmoc Aromatic | ~7.0-7.8 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific experimental conditions.

Infrared (IR) and Raman spectroscopy are valuable tools for confirming the presence of key functional groups and assessing the molecular integrity of this compound. IR spectroscopy typically reveals characteristic absorption bands associated with the carbonyl groups of the Fmoc carbamate (B1207046) and the carboxylic acid, usually found in the 1680-1750 cm⁻¹ region researchgate.netacs.org. The N-H stretching vibration of the Fmoc group (if any residual amine is present or in related compounds) would appear around 3300-3400 cm⁻¹, while C-H stretching vibrations for the aliphatic and aromatic regions are observed in the 2800-3100 cm⁻¹ range . Raman spectroscopy can provide complementary information, particularly regarding molecular vibrations and potential intermolecular interactions, such as hydrogen bonding, which can influence the vibrational modes researchgate.net. Studies on related Fmoc-protected peptides have demonstrated that IR and Raman spectra remain consistent between the bulk material and its processed forms (e.g., fibers), confirming the molecule's structural integrity under various conditions researchgate.net.

Nuclear Magnetic Resonance (NMR) Applications in N-Methylated Peptides

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying this compound, particularly for assessing its purity.

High-Performance Liquid Chromatography (HPLC), especially in the reversed-phase mode, is the gold standard for evaluating the purity of this compound. This technique allows for the separation of the target compound from synthetic byproducts, unreacted starting materials, and degradation products. The Fmoc group enhances UV detectability, typically around 254 nm, facilitating sensitive analysis acs.orgoup.comresearchgate.net. Research findings consistently report high purity levels for this compound, often exceeding 98% avantorsciences.comsigmaaldrich.com. For instance, suppliers typically specify purity levels of ≥98.0% or ≥99.0% as determined by HPLC avantorsciences.comsigmaaldrich.com. In related studies involving Fmoc-protected amino acids and dipeptides, HPLC has been used to achieve baseline resolution and quantify components, with analysis times often below 25 minutes under optimized conditions acs.orgacs.orgwindows.netphenomenex.com. The method's robustness allows for reliable purity assessment, which is critical for its use in demanding peptide synthesis protocols.

Table 2: HPLC Purity Data for this compound and Related Compounds

| Compound/Analysis | Purity (%) | Method/Column | Source(s) |

| This compound | ≥98.0 | HPLC | avantorsciences.com |

| This compound | ≥99.0 | HPLC | sigmaaldrich.com |

| Phe-N-Me-Phe-NH₂ (related dipeptide) | >98.0 | C18 column, RP-HPLC | acs.org |

| Phe-N-Me-Phe-NH₂ (related dipeptide) | 94.6 | C18 column, RP-HPLC | acs.org |

X-ray Diffraction and Crystallographic Studies for Supramolecular Features

X-ray diffraction techniques, including Powder X-ray Diffraction (PXRD) and single-crystal X-ray diffraction, provide invaluable information about the solid-state structure and supramolecular organization of this compound. While direct crystallographic data for this compound itself might be scarce in publicly accessible literature, studies on related Fmoc-protected amino acids and peptides reveal its potential for forming ordered crystalline structures chinesechemsoc.orgscilit.commdpi.comacs.org. X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding self-assembly processes and crystal packing chinesechemsoc.orgmdpi.comacs.org. For example, studies on fluorinated Fmoc-Phe derivatives have shown distinct crystalline arrangements and intermolecular backbone hydrogen bonding, highlighting the influence of subtle structural modifications on supramolecular architecture mdpi.com. Similarly, X-ray structures of N-methylated peptide analogues have revealed specific β-sheet dimer formations and packing arrangements, demonstrating the role of N-methylation in influencing solid-state properties acs.org.

Mass Spectrometry for Peptide Characterization

Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used ionization methods for such compounds. The molecular weight of this compound (C₂₅H₂₃NO₄) is calculated to be approximately 401.45 g/mol nih.govsigmaaldrich.comraybiotech.com. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting the molecule and analyzing the resulting ions, providing information about the connectivity of atoms and the presence of specific functional groups temple.edunih.govresearchgate.netmdpi.com. For N-methylated peptides, MS analysis can confirm the successful incorporation of the methyl group and the integrity of the peptide chain acs.orgacs.org.

Table 3: Mass Spectrometry Data for this compound

| Analyte | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Ionization Method (Typical) | Source(s) |

| This compound | C₂₅H₂₃NO₄ | 401.45 | ESI, MALDI | nih.govsigmaaldrich.comraybiotech.com |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of N-methylated amino acids, including Fmoc-N-Me-Phe-OH, is a critical area for improving accessibility and reducing costs. Current research focuses on developing more efficient, environmentally friendly, and scalable synthetic routes.

Advanced Computational Approaches for Peptide Design and Prediction

Computational methods are increasingly vital for rational peptide design, enabling the prediction of properties and optimization of sequences incorporating this compound.

Expansion of Therapeutic Applications for N-Methylated Peptides

N-methylation of amino acids, facilitated by building blocks like this compound, offers a powerful strategy to enhance the therapeutic potential of peptides.

Integration of this compound in Novel Biomaterial Fabrication

The self-assembly properties of Fmoc-protected amino acids and dipeptides, including those with N-methylated residues, make them attractive for creating advanced biomaterials.

Compound List:

Q & A

Q. How should experimental protocols for this compound-based studies be documented to ensure reproducibility?

- Methodological Answer : Report detailed synthesis conditions (e.g., coupling reagents, temperatures), purity thresholds, and instrument parameters (e.g., HPLC gradients). Deposit raw spectral data (NMR, MS) in open-access repositories. Adhere to journal guidelines like those in the Beilstein Journal of Organic Chemistry for supplementary data organization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.